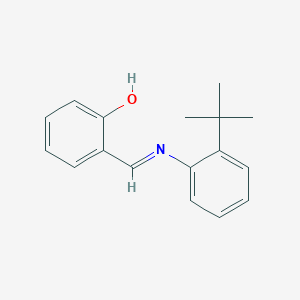

N-(Salicylidene)-2-tert-butylaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-tert-butylphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-9-5-6-10-15(14)18-12-13-8-4-7-11-16(13)19/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFOGUTHVPADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Alkylation of Aniline

The synthesis of 2-tert-butylaniline begins with the alkylation of aniline using methyl tert-butyl ether (MTBE) as the alkylating agent. A phosphotungstic acid (DTP)/HZSM-5 catalyst is employed to direct regioselectivity toward the ortho position. The reaction proceeds via a Friedel-Crafts mechanism, where the catalyst’s Brønsted acid sites protonate MTBE, generating a tert-butyl carbocation that electrophilically substitutes the aniline ring.

Key Reaction Parameters

Reaction Conditions and Optimization

Industrial-scale production utilizes continuous-flow reactors to enhance mass transfer and minimize side reactions such as N-alkylation. The patent CN112023979A reports a 71.29% aniline conversion with 57.62% selectivity for 2-tert-butylaniline under optimized conditions (Table 1).

Table 1: Alkylation Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | DTP/HZSM-5 (20 wt% loading) |

| Temperature | 200°C |

| Pressure | Autogenous (sealed reactor) |

| MTBE:Aniline Molar Ratio | 4:1 |

| Reaction Time | 6 hours |

| Aniline Conversion | 71.29% |

| Selectivity (2-tert) | 57.62% |

Side products include 4-tert-butylaniline (22.1%) and N-tert-butylaniline (9.3%), necessitating rigorous purification.

Preparation of N-(Salicylidene)-2-tert-butylaniline

Schiff Base Condensation Reaction

The Schiff base is synthesized by condensing 2-tert-butylaniline with salicylaldehyde in a 1:1 molar ratio. The reaction is typically conducted in ethanol under reflux, with the elimination of water driving the equilibrium toward imine formation.

Reaction Mechanism

Solvent and Temperature Considerations

Ethanol is preferred due to its ability to dissolve both reactants and facilitate azeotropic water removal. Reflux temperatures (78°C) ensure rapid kinetics, with reactions typically completing within 4–6 hours. Alternative solvents like methanol or toluene may be used, though they alter reaction rates and yields (Table 2).

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 78 | 82 | 4 |

| Methanol | 65 | 78 | 3 |

| Toluene | 111 | 68 | 6 |

Purification Techniques

Crude this compound is purified via recrystallization from hot ethanol, exploiting its limited solubility at lower temperatures. Column chromatography (silica gel, hexane/ethyl acetate eluent) is employed for analytical-grade samples, achieving >98% purity.

Key Purification Metrics

-

Recrystallization Yield : 75–80%.

-

Melting Point : 142–144°C (lit., uncorrected).

Characterization of the Schiff Base

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions

N-(Salicylidene)-2-tert-butylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 2-tert-butylaniline and salicylaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry

N-(Salicylidene)-2-tert-butylaniline is primarily used as a ligand in coordination chemistry. It forms stable metal complexes that exhibit unique electronic and optical properties, making them suitable for catalysis and sensor applications. The ability to coordinate with various metal ions enhances its utility in developing novel catalysts for organic reactions.

Reactivity Studies

The compound undergoes several chemical reactions, including:

- Oxidation : Converts to quinone derivatives using agents like hydrogen peroxide.

- Reduction : Reverts to the original amine and aldehyde using reducing agents such as sodium borohydride.

- Electrophilic Substitution : The aromatic ring can participate in substitution reactions, leading to various substituted derivatives.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and interfering with essential enzymatic processes, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have explored the compound's potential in cancer therapy. Its ability to form stable complexes with metal ions may enhance the efficacy of chemotherapeutic agents, providing a pathway for targeted drug delivery systems.

Material Science Applications

Photochromism and Thermochromism

this compound has been studied for its photochromic and thermochromic properties. These properties are attributed to the compound's ability to undergo structural changes upon exposure to light or temperature variations. The thermochromism involves enol to cis-keto tautomerism, while photochromism is linked to cis-trans isomerization of the keto form . This behavior can be harnessed in smart materials and sensors.

| Property | Description | Application |

|---|---|---|

| Photochromism | Color change upon UV light exposure | Smart windows, sensors |

| Thermochromism | Color change with temperature | Temperature sensors |

Case Study 1: Coordination Complexes

A study demonstrated the synthesis of various metal complexes using this compound as a ligand. These complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the ligand's potential in catalysis.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound showed significant antimicrobial activity against several bacterial strains. The compound's mechanism was linked to membrane disruption, offering insights into its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of N-(Salicylidene)-2-tert-butylaniline largely depends on its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity and Selectivity

N-(Salicylidene)-2-hydroxyaniline (Compound 1)

This derivative lacks the tert-butyl group but shares the salicylidene core. It demonstrates superior antimycobacterial activity (MIC = 8 µmol/dm³) compared to other salicylidene Schiff bases, attributed to optimal electron distribution and hydrogen-bonding capacity .

Salicylidene Acylhydrazides (SA) SA compounds, such as those targeting the type III secretion system (T3SS) in Gram-negative pathogens, inhibit virulence by binding bacterial proteins (e.g., WrbA, Tpx, FolX) .

Ethyl Ether Salicylidene DL-Tyrosine Cu(II) Chelate This metal-chelated Schiff base, when incorporated into zinc oxide nanocomposites, exhibits anticancer activity. The Cu(II) center enhances redox activity, enabling reactive oxygen species (ROS) generation, a mechanism absent in non-metallated Schiff bases like N-(Salicylidene)-2-tert-butylaniline .

Table 1: Antimicrobial and Anticancer Properties of Selected Salicylidene Derivatives

| Compound | MIC (µmol/dm³) | Key Feature | Mechanism of Action |

|---|---|---|---|

| N-(Salicylidene)-2-hydroxyaniline | 8 | High selectivity for M. tuberculosis | Direct inhibition of pathogen |

| Salicylidene Acylhydrazides | N/A | Anti-virulence (T3SS inhibition) | Synergistic protein perturbation |

| Fe-Salen Complexes | N/A | Magnetic, anti-cancer | ROS generation, apoptosis induction |

Structural and Functional Modifications

However, this may reduce solubility in aqueous media .

Metal Chelation

Unlike salen complexes (e.g., Fe-salen or Cr-salen), which exhibit magnetic properties and potent anticancer activity via ROS-mediated apoptosis, this compound lacks a metal center. This limits its utility in magnetic drug delivery but may reduce metal-associated toxicity .

Thermodynamic Stability

Schiff bases with electron-withdrawing groups (e.g., -Cl in 5-chloro-salicylaldehyde derivatives) show higher stability but lower antimicrobial efficacy (MIC > 16 µmol/dm³) compared to N-(salicylidene)-2-hydroxyaniline . The tert-butyl group’s electron-donating nature may balance stability and bioactivity.

Cytotoxicity Profiles

N-(Salicylidene)-2-hydroxyaniline exhibits low cytotoxicity (80% macrophage viability at 1000 µmol/dm³), whereas metal-salen complexes like Fe-salen show cell-type-dependent apoptosis. For example, Fe-salen induces apoptosis in prostate cancer cells (MAT-Lu) but has minimal effects on fibroblasts . The absence of a metal center in this compound may result in a broader safety profile, though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.